6-Bromo-3-chloro-2-fluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIPLMFXHBMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of Poly-Halogenated Benzyl Bromides: Mechanistic Control and Process Scalability
Executive Summary
Poly-halogenated benzyl bromides serve as critical electrophilic "warheads" in the synthesis of agrochemicals, materials, and pharmaceutical intermediates. However, the introduction of multiple halogen atoms (F, Cl, Br) onto the aromatic ring fundamentally alters the electronic landscape of the molecule, rendering standard synthetic protocols inefficient.
This guide addresses the specific challenges posed by electron-deficient aromatic rings. Unlike electron-rich toluenes, which brominate rapidly, poly-halogenated analogs suffer from high bond dissociation energies (BDE) at the benzylic position and competing nuclear halogenation. We present two validated pathways: the Radical Chain Pathway (Wohl-Ziegler) for direct functionalization and the Nucleophilic Substitution Pathway (Appel) for precision synthesis from alcohols.
Part 1: Electronic & Steric Considerations
Before selecting a route, one must understand why poly-halogenated systems behave differently.
-
Deactivated Benzylic Position: Halogens are electron-withdrawing groups (EWG) via induction. In a poly-fluorinated toluene (e.g., pentafluorotoluene), the benzylic C-H bond is stronger, and the resulting radical intermediate is less stable than in toluene. This requires higher activation energies (initiators with higher
or high-intensity photo-irradiation). -
Steric Shielding: Ortho-substitution (2,6-disubstitution) creates steric bulk that hinders the approach of bulky brominating agents like NBS, necessitating longer reaction times or flow-chemistry approaches.
Part 2: Pathway A – Radical Bromination (Wohl-Ziegler)
Best for: Converting commercially available poly-halogenated toluenes directly to benzyl bromides.
The Mechanism
The reaction relies on a radical chain mechanism. Crucially, a low concentration of molecular bromine (
Figure 1: The Wohl-Ziegler radical chain mechanism. Note the continuous regeneration of the bromine radical.
Optimized Protocol (Green Solvent Modification)
Traditional protocols use
Reagents:
-
Substrate: Poly-halogenated toluene (1.0 equiv).
-
Brominating Agent: NBS (1.05 – 1.1 equiv). Recrystallize from water if yellow (indicates free
). -
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide). Load: 1–5 mol%.
-
Solvent: Trifluorotoluene (0.5 M concentration).
Step-by-Step:
-
Setup: Charge a round-bottom flask with substrate, NBS, and solvent.
-
Deoxygenation: Sparge with
or Argon for 15 minutes. Critical: Oxygen quenches radicals, halting the chain. -
Initiation: Add initiator. Heat to reflux (
).-
Visual Cue: The dense NBS solid at the bottom will slowly convert to low-density succinimide floating at the top.
-
-
Monitoring: Monitor via GC-MS or TLC. Poly-halogenated substrates may require 12–24 hours.
-
Workup: Cool to
to precipitate remaining succinimide. Filter. Wash filtrate with water/brine. Dry over and concentrate.
Troubleshooting:
-
No Reaction: The inductive effect of F/Cl atoms raises the activation energy. Solution: Switch to photo-initiation (Blue LED, 450 nm) or use a higher-temperature initiator (e.g., dicumyl peroxide).
-
Poly-bromination: Formation of
. Solution: Stop reaction at 85-90% conversion. It is easier to separate starting material than the dibromo-impurity.
Part 3: Pathway B – Nucleophilic Substitution (Appel Reaction)
Best for: Synthesizing derivatives where the toluene precursor is unavailable, or when radical bromination yields inseparable mixtures. This route starts from the Benzyl Alcohol .
The Mechanism
The Appel reaction converts an alcohol to a bromide using Triphenylphosphine (
Optimized Protocol
Reagents:
-
Substrate: Poly-halogenated benzyl alcohol (1.0 equiv).
-
Reagents:
(1.2 equiv), (1.2 equiv). -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[3]
Step-by-Step:
-
Dissolution: Dissolve alcohol and
in dry DCM at . -
Addition: Add
portion-wise to control the exotherm. The solution will turn yellow/orange. -
Reaction: Stir at room temperature for 1–4 hours.
-
Purification (The Challenge): The byproduct Triphenylphosphine oxide (
) is difficult to remove.-
Method A: Triturate the crude residue with cold hexanes/pentane. The product dissolves;
precipitates. -
Method B: Use polymer-supported
(resin) to remove phosphorus byproducts via simple filtration.
-
Part 4: Process Safety & Handling
Poly-halogenated benzyl bromides are severe lachrymators (tear gas agents) and skin irritants.
| Hazard | Control Measure |
| Lachrymator | Containment: All weighing and transfers MUST occur in a functioning fume hood. Decontamination: Keep a beaker of 10% aqueous NaOH or sodium thiosulfate ready to quench spills (hydrolyzes bromide to alcohol). |
| Skin Corrosion | PPE: Double gloving (Nitrile under Laminate/Silver Shield). Benzyl bromides permeate standard nitrile rapidly. |
| Thermal Runaway | Scale-up: Radical brominations can exhibit induction periods followed by rapid exotherms. Use rupture disks on reactors >1L. |
Part 5: Decision Matrix & Summary
Figure 2: Strategic selection of synthesis pathway based on substrate availability and functional group tolerance.
Data Comparison Table
| Feature | Radical Bromination (NBS) | Appel Reaction ( |
| Atom Economy | High (Succinimide byproduct) | Low (Stoichiometric |
| Cost | Low | High ( |
| Scalability | Excellent (Flow chemistry compatible) | Moderate (Waste removal issues) |
| Selectivity | Sensitive to electronics (slow on poly-F rings) | Highly selective for alcohol |
References
-
Wohl-Ziegler Mechanism & Kinetics
-
Appel Reaction Protocols
-
Green Solvents for Bromination
-
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination in Green Solvents. Tetrahedron, 65(22), 4429-4439. Link
-
-
Flow Chemistry & Photochemistry
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry, 78(21), 10567–10571. Link
-
-
Safety Data (Lachrymators)
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide. Link
-
Sources
Predicted Metabolic Stability of Drugs Containing 2-Fluoro-3-Chloro-6-Bromobenzyl Groups
Executive Summary
The 2-fluoro-3-chloro-6-bromobenzyl moiety represents a highly specialized structural motif in medicinal chemistry, designed to exert extreme steric and electronic control over metabolic clearance. This guide analyzes the predicted metabolic stability of this group based on First Principles of Structure-Activity Relationships (SAR).
Core Prediction: This moiety is predicted to exhibit exceptional resistance to Cytochrome P450 (CYP)-mediated benzylic hydroxylation , the primary clearance pathway for benzyl groups. This is due to the "Ortho-Effect" provided by the 2-Fluoro and 6-Bromo substituents, which create a steric gate preventing heme-iron access to the benzylic carbon. However, this stability comes with a secondary risk: increased lipophilicity (
Part 1: Structural Analysis & Theoretical Prediction
To understand the stability of this group, we must deconstruct its physicochemical properties relative to the catalytic mechanism of CYP450 enzymes.
The "Fortress" Configuration
The metabolic vulnerability of a standard benzyl group lies in the benzylic carbon (
The 2-fluoro-3-chloro-6-bromobenzyl group defends against this via three mechanisms:
| Feature | Component | Mechanism of Action | Metabolic Impact |
| Steric Shielding | 6-Bromo | The Van der Waals radius of Br (1.85 Å) is significantly larger than H (1.20 Å). Located at the ortho position, it forces the aromatic ring out of planarity with the benzylic side chain. | High: Physically blocks the CYP Heme-Iron-Oxo species from approaching the |
| Electronic Deactivation | 2-Fluoro | Fluorine is highly electronegative. While small (1.47 Å), it withdraws electron density from the ring and the benzylic C-H bonds. | Moderate: Increases the bond dissociation energy (BDE) of the benzylic C-H, making H-abstraction thermodynamically more difficult. |
| Lipophilic Anchor | 3-Chloro | Adds lipophilicity ( | Mixed: Increases affinity for the CYP active site (binding) but prevents catalysis at the ring itself. |
Visualizing the Steric Blockade
The following diagram illustrates the "Gatekeeper" effect where the 2,6-substitution pattern creates a steric clash that protects the metabolic soft spot.
Caption: The 6-Bromo substituent acts as a primary steric gatekeeper, physically preventing the CYP450 catalytic center from engaging the benzylic carbon.
Part 2: Predicted Metabolic Pathways
While oxidative metabolism is suppressed, the drug developer must be vigilant regarding alternative clearance pathways.
Oxidative Metabolism (CYP450)[1]
-
Benzylic Hydroxylation: Blocked. The 2,6-disubstitution makes this pathway negligible.
-
Aromatic Hydroxylation: Suppressed. The 2, 3, and 6 positions are substituted. The 4 and 5 positions are open but are deactivated by the electron-withdrawing nature of the three halogens.
-
Dehalogenation: Unlikely. Oxidative dehalogenation usually requires a mechanism (like hydroxylation adjacent to the halogen) that is sterically disfavored here.
The Hidden Risk: Glutathione (GSH) Conjugation
This is the critical liability. The ring is electron-deficient due to three halogens (F, Cl, Br).
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Risk: Glutathione (a nucleophile) may attack the ring, displacing a halogen (likely Fluorine or Chlorine).
-
Mitigation: The steric crowding that blocks CYPs also hinders GSH transferases (GSTs). However, if the molecule is small enough to enter the GST active site, the electron deficiency makes it a prime target.
Part 3: Experimental Validation Protocols
To confirm these predictions, a two-tiered assay strategy is required: Microsomal Stability (to confirm oxidative resistance) and GSH Trapping (to rule out reactive metabolite formation).
Protocol A: Microsomal Stability Assay (The Gold Standard)
This protocol determines the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compound (1 µM final concentration).
-
Positive Control: Verapamil (High clearance) or Dextromethorphan.
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (1 µM).[1] Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Data Calculation (
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect if the electron-deficient ring undergoes
Modifications to Protocol A:
-
Add Glutathione (GSH) at 5 mM concentration to the incubation mixture.
-
Run the incubation for 60 minutes.
-
Analysis: Use LC-MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or search for Parent + 307 Da (GSH adduct).
Part 4: Decision Logic & Workflow
Use the following logic flow to interpret the experimental results of the 2-fluoro-3-chloro-6-bromobenzyl compound.
Caption: Decision matrix for evaluating the safety and stability of the halogenated benzyl moiety.
References
-
Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology, 44(11), 2089-2098.
-
Hajduk, P. J., et al. (2011). Druggability Indices for Protein Targets Derived from NMR-Based Screening Data. Journal of Medicinal Chemistry, 54(20), 7374-7380. (Discusses ligand efficiency and halogen effects).
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Authoritative source on GSH trapping and structural alerts).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for HLM protocols and CLint calculations).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
Sources
Electronic Modulation of Benzyl Bromides: A Mechanistic & Practical Guide
Topic: Electronic Effects of Halogen Substituents on Benzyl Bromide Reactivity Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary
Benzyl bromides are linchpin intermediates in medicinal chemistry, serving as primary electrophiles for alkylating amines, thiols, and phenols. However, their reactivity is not monolithic.[1][2][3][4] The introduction of halogen substituents (F, Cl, Br, I) on the aromatic ring fundamentally alters the electrophilicity of the benzylic carbon through competing inductive (
This guide provides a technical analysis of these electronic perturbations, offering a predictive framework for reaction rates and chemoselectivity. It moves beyond standard textbook definitions to address the "borderline" mechanistic nature of benzylic systems, where the transition state (TS) character shifts between
Theoretical Framework: The Electronic Tug-of-War
The Hammett Relationship in Benzylic Systems
The reactivity of substituted benzyl bromides generally follows the Hammett equation, but with a critical caveat: the reaction constant (
-
Inductive Effect (
): All halogens are electron-withdrawing via the -bond, destabilizing the developing positive charge on the benzylic carbon in the transition state. -
Resonance Effect (
): Lone pair donation into the -system can stabilize cationic character. This is most pronounced for Fluorine (2p-2p overlap) and diminishes down the group (Cl > Br > I).
The "Loose" Transition State
In typical alkylation reactions (e.g., with secondary amines), benzyl bromides proceed via a "loose"
-
Electron Donating Groups (EDGs): Stabilize the
charge Accelerate Rate . -
Electron Withdrawing Groups (EWGs): Destabilize the
charge Retard Rate .
Table 1: Hammett Substituent Constants (
| Substituent | Electronic Character | Predicted | ||
| -H | 0.00 | 0.00 | Neutral | Reference (1.0) |
| -F | +0.34 | +0.06 | Strong | Slightly slower / Neutral |
| -Cl | +0.37 | +0.23 | Strong | Slower |
| -Br | +0.39 | +0.23 | Strong | Slower |
| -I | +0.35 | +0.18 | Moderate | Slower |
Critical Insight: While halogens are generally deactivating, para-fluorine is an anomaly. Its strong resonance donation can sometimes offset its inductive withdrawal, making it behave similarly to hydrogen or even slightly activating in reactions with high cationic character (using
scales).
Mechanistic Visualization
The following diagram illustrates the electronic influences on the Transition State energy.
Caption: Energy landscape showing how halogen substituents destabilize the cationic transition state, increasing activation energy (
Experimental Protocols
Protocol A: Synthesis of Halogenated Benzyl Bromides (Wohl-Ziegler)
Standardizing the precursor synthesis ensures consistent kinetic data.
Objective: Selective bromination of the benzylic position of a halogenated toluene.
Reaction:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser.
-
Reagents: Add substituted toluene (10 mmol), N-Bromosuccinimide (NBS, 10.5 mmol), and AIBN (0.5 mmol).
-
Solvent: Add anhydrous Acetonitrile (MeCN) or
(30 mL). Note: MeCN is the greener, modern standard, though historically minimizes ring bromination. -
Initiation: Heat to reflux (
for MeCN). The reaction is exothermic; monitor for a color change (orange tint fading to pale yellow). -
Monitoring: Check via TLC (Hexane/EtOAc) every 30 mins. Stop when the starting material is consumed to prevent gem-dibromination.
-
Workup: Cool to
to precipitate succinimide. Filter. Concentrate filtrate. -
Purification: Silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes). -
Validation:
(diagnostic singlet at ppm).
Protocol B: Kinetic Measurement via Conductometry
This self-validating method relies on the generation of ionic species (bromide salt) from neutral reactants.
Objective: Determine the second-order rate constant (
-
Preparation: Prepare 0.05 M solutions of the substituted benzyl bromide and the nucleophile (e.g., pyridine or triethylamine) in dry methanol or acetone.
-
Equilibration: Thermostat both solutions to
in a water bath. -
Mixing: Rapidly mix equal volumes (e.g., 10 mL each) in a conductance cell.
-
Data Logging: Record conductance (
) at 30-second intervals for at least 3 half-lives. -
Calculation:
-
Plot
vs. time (where is resistance). -
Alternatively, use the integrated second-order rate law:
(Where are initial concentrations and is concentration of product derived from conductance).
-
Chemoselectivity & Competitive Reactivity
In drug development, a common pitfall is the "Dual Halogen" scenario: a molecule containing both a benzyl bromide and an aryl bromide (or chloride).
Nucleophilic Substitution ( )[1]
-
Selectivity:
for Benzyl Bromide. -
Reasoning: Aryl halides are inert to
due to the steric blocking by the ring and the strength of thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -C-X bond. Benzyl bromides react readily.[5][6]
Metal-Catalyzed Cross-Coupling (Pd/Ni)
-
Selectivity: Variable (Risk of Polymerization/Homocoupling).
-
Challenge: Benzyl bromides undergo Oxidative Addition (OA) with Pd(0) much faster than aryl chlorides and often faster than aryl bromides.
-
Risk: If the goal is to couple the aryl halide (e.g., Suzuki coupling at the ring) while preserving the benzyl bromide, the benzyl position must be protected or the reaction temperature kept low (
) with electron-rich ligands (e.g., ) that prefer the stronger -X bond insertion.
Workflow for Chemoselective Coupling:
Caption: Decision tree for chemoselectivity when dealing with substrates containing both benzyl and aryl halides.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. Link
-
Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424–8450. Link
-
Baeza, A., & Nájera, C. (2014). Recent advances in the synthesis of biologically active diarylmethanes. Synthesis, 46(01), 25-34. Link
-
Manikyamba, P. (1990). Effect of solvents and effect of nucleophiles in nucleophilic substitution on benzyl bromide—A kinetic study.[7] International Journal of Chemical Kinetics, 22(11), 1155-1162. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Patent Landscape & Synthetic Utility: 6-Bromo-3-chloro-2-fluorobenzyl bromide
This guide provides an in-depth technical analysis of the patent landscape and synthetic utility of 6-Bromo-3-chloro-2-fluorobenzyl bromide (CAS: 1820741-85-2). It is designed for medicinal chemists and process scientists involved in the development of next-generation small molecule therapeutics.
Executive Summary
This compound is a high-value pharmacophore scaffold characterized by a dense halogenation pattern. Its structural uniqueness lies in the chemoselective orthogonality between the highly reactive benzylic bromide (electrophile for SN2 reactions) and the aryl bromide (handle for Pd-catalyzed cross-coupling).
This intermediate is a critical building block in the synthesis of Plasma Kallikrein (pKal) Inhibitors for the treatment of Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME). It also serves as a "privileged structure" in the exploration of hydrophobic pockets in KRAS and Kinase inhibitor discovery, where the specific arrangement of fluorine and chlorine atoms modulates metabolic stability and lipophilicity.
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 1-(Bromomethyl)-6-bromo-3-chloro-2-fluorobenzene |
| CAS Number | 1820741-85-2 |
| Molecular Formula | C₇H₄Br₂ClF |
| Molecular Weight | 302.37 g/mol |
| Key Features | [1][2][3][4][5] • Benzylic Bromide: Alkylating agent (SN2).• Aryl Bromide (C6): Cross-coupling partner (Suzuki/Buchwald).• F/Cl Substituents: Metabolic blockade & lipophilic tuning. |
Structural Logic
The 2-fluoro-3-chloro motif is a classic medicinal chemistry strategy to block metabolic "soft spots" on aromatic rings while enhancing potency through halogen bonding with protein backbones (e.g., carbonyl oxygens in the active site). The 6-bromo substituent provides a steric block and a synthetic exit vector, allowing the molecule to be elaborated into biaryl systems after the benzyl group has been attached to a core.
Patent Ecosystem Analysis
The primary intellectual property landscape for this intermediate is dominated by the development of oral plasma kallikrein inhibitors.
Key Assignee: KalVista Pharmaceuticals
The most definitive utilization of this intermediate is found in the patent families assigned to KalVista Pharmaceuticals (e.g., US20210078999A1 ). These patents describe novel small molecules for the treatment of HAE, a condition driven by uncontrolled plasma kallikrein activity.[6]
Mechanism of Action (pKal Inhibition)
In these inhibitors, the 6-bromo-3-chloro-2-fluorobenzyl moiety typically functions as a P4 substituent . The benzylamine nitrogen (formed by displacing the benzylic bromide) binds in the S4 pocket of the kallikrein enzyme. The heavy halogenation fills the hydrophobic sub-pockets, increasing binding affinity and selectivity over related serine proteases (like Factor XIIa).
Patent Data Summary:
| Patent / Application | Assignee | Therapeutic Target | Key Application of Intermediate |
| US 2021/0078999 A1 | KalVista Pharmaceuticals | Plasma Kallikrein (HAE) | Synthesis of N-benzyl-1,2,3-triazole-4-carboxamides.[3] |
| WO 2012/009009 | Broad Institute / KalVista | Serine Protease Inhibitors | General scaffold for P4 benzylamine introduction. |
| Generic Coverage | Various | KRAS / Kinase Inhibitors | Library synthesis for exploring Structure-Activity Relationships (SAR). |
Technical Deep Dive: Synthetic Methodology
The synthesis and utilization of this compound rely on exploiting the reactivity difference between the aliphatic C-Br bond and the aromatic C-Br bond.
Synthesis of the Intermediate
The standard industrial route involves the radical bromination of the corresponding toluene precursor.
Precursor: 6-Bromo-3-chloro-2-fluorotoluene Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or Trifluorotoluene (Solvent).
Protocol Logic:
-
Radical Initiation: AIBN decomposes at ~70-80°C to generate radicals.
-
Selectivity: The benzylic C-H bond is weaker (BDE ~88 kcal/mol) than the aromatic C-H bonds, ensuring exclusive bromination at the methyl group.
-
Stoichiometry: A slight excess of NBS (1.05 eq) is used to ensure conversion, but large excesses are avoided to prevent gem-dibromination (forming the benzal bromide).
Downstream Utilization (The "Click" & "Couple" Strategy)
A recurring workflow in the patent literature (e.g., US20210078999) involves a two-step sequence:
-
SN2 Alkylation: The benzylic bromide reacts with a nucleophile (e.g., an amine or azide). The aryl bromide remains intact due to the mild conditions.
-
Pd-Catalyzed Coupling: The aryl bromide is then engaged in a Buchwald-Hartwig amination or Suzuki coupling to elaborate the scaffold.
Visualization: Synthetic Pathway
Caption: Step-wise elaboration of the scaffold. Note the orthogonality: Benzylic substitution first, followed by Aryl coupling.
Experimental Protocols
Protocol A: Synthesis of this compound
(Adapted from general benzylic bromination procedures)
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Charging: Add 6-bromo-3-chloro-2-fluorotoluene (10.0 g, 44.7 mmol) and N-bromosuccinimide (NBS) (8.35 g, 46.9 mmol) to carbon tetrachloride (or benzotrifluoride for green chemistry compliance) (150 mL).
-
Initiation: Add AIBN (0.37 g, 2.2 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting toluene.
-
Workup: Cool the reaction to 0°C to precipitate succinimide. Filter off the solids.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via flash column chromatography (Hexanes/EtOAc) to yield the title compound as an off-white solid.
-
Critical Quality Attribute: Ensure <5% of the gem-dibromo byproduct, as this acts as a chain terminator in subsequent alkylations.
-
Protocol B: Application in pKal Inhibitor Synthesis (US20210078999)
(Example: Coupling to a Triazole Core)
-
Alkylation: To a solution of the core amine (e.g., a triazole-carboxamide derivative) (1.0 eq) in DMF, add Cesium Carbonate (2.0 eq) followed by This compound (1.1 eq). Stir at RT for 12 h.
-
Isolation: Dilute with water, extract with EtOAc, and concentrate to obtain the N-(6-bromo-3-chloro-2-fluorobenzyl) intermediate.
-
Buchwald Coupling: Dissolve the intermediate (1.0 eq) in 1,4-dioxane. Add the secondary amine partner (e.g., 2-oxa-6-azaspiro[3.3]heptane) (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Reaction: Heat at 100°C under nitrogen for 4 h.
-
Result: The bromine at the 6-position is displaced by the amine, creating the final bioactive molecule.
References
-
US Patent 2021/0078999 A1 . Plasma Kallikrein Inhibitors and Uses Thereof. KalVista Pharmaceuticals.[6][7] (2021).[8] Link
-
Davie, R. L., et al. (2022).[6] Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema.[6][7][9] Journal of Medicinal Chemistry, 65(20), 13629–13644. Link[10]
-
ChemicalBook . 1-(Bromomethyl)-6-bromo-3-chloro-2-fluorobenzene Product Page. (Accessed 2026). Link
-
BLD Pharm . This compound MSDS & Technical Data. (Accessed 2026). Link
Sources
- 1. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 2. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]
- 3. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 4. KVD900 shows promise in early trial, gives hope to hereditary angioedema patients | | CIMS India [prdmspapp.mimsdev.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Regioselective cross-coupling strategies for 6-Bromo-3-chloro-2-fluorobenzyl bromide
Application Note: Regioselective Functionalization Strategies for 6-Bromo-3-chloro-2-fluorobenzyl bromide
Executive Summary & Reactivity Profiling
This compound (CAS: 1820741-85-2) is a densely functionalized electrophilic scaffold. Its utility in medicinal chemistry—specifically for kinase inhibitors and antitubercular agents (e.g., diarylquinoline analogues)—relies on the precise differentiation of its four reactive sites.
Successful utilization requires navigating a steep reactivity hierarchy. Unlike simple haloarenes, this molecule presents a competition between sp³-hybridized alkylation sites and sp²-hybridized cross-coupling sites.
Reactivity Hierarchy (Electrophilicity)
-
Benzylic Bromide (C1-CH₂Br):
. Highly susceptible to SN2 nucleophilic attack and Oxidative Addition (OA) by Pd(0). -
Aryl Bromide (C6-Br):
. Standard site for Pd-catalyzed cross-coupling. Sterically modulated by the ortho-benzylic arm. -
Aryl Chloride (C3-Cl):
. Requires specialized ligands (e.g., Buchwald biarylphosphines) or elevated temperatures to activate. -
Aryl Fluoride (C2-F): Inert to standard coupling; serves as a metabolic blocker or directing group for ortho-lithiation.
Critical Challenge: Direct exposure of the parent molecule to Pd(0) catalysts often leads to uncontrolled polymerization or "homo-coupling" at the benzylic position, consuming the scaffold before the aryl bromide can react.
Strategic Workflows
We define three validated workflows based on the target structural modification.
Strategy A: Benzylic-First Functionalization (The "Anchor" Approach)
Best for: Attaching the scaffold to a core heterocycle or linker before modifying the benzene ring. Mechanism: Exploits the high SN2 reactivity of the benzylic bromide while leaving the Ar-Br/Ar-Cl intact.
Strategy B: Aryl-First Cross-Coupling (The "Protection" Approach)
Best for: Synthesizing biaryl cores where the benzylic bromide is needed for a final cyclization or alkylation step. Mechanism: Requires "masking" the benzylic bromide (e.g., as an acetate) to prevent Pd-insertion, enabling selective Suzuki coupling at C6.
Strategy C: Sp³-Sp² Benzylic Cross-Coupling
Best for: Extending the carbon chain at the benzylic position using organoboron reagents.[1] Mechanism: Uses mild Pd-catalysis to couple the benzylic-Br selectively over the Ar-Br.[2]
Detailed Protocols
Protocol A: Chemoselective SN2 "Anchoring"
Objective: Displace Benzylic-Br with a Nucleophile (Nu) without touching Ar-Br/Ar-Cl.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine, Primary Amine, or Thiol (1.1 equiv)
-
Base: DIPEA (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: MeCN (0.2 M)
-
Temperature: 0 °C to RT
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous MeCN. Cool to 0 °C.
-
Addition: Add the base followed by the dropwise addition of the nucleophile.
-
Note: Avoid strong alkoxides (e.g., NaOEt) which may cause E2 elimination to the styrene derivative (rare for this scaffold but possible) or halogen-dance side reactions.
-
-
Monitoring: Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC/LCMS. The reaction is typically complete < 1 hour.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Outcome: The Ar-Br and Ar-Cl remain 100% intact, ready for subsequent cross-coupling.
Protocol B: Regioselective Aryl Coupling (via Acetate Masking)
Objective: Perform Suzuki coupling at C6-Br while preserving the Benzylic Carbon for later bromination.
Rationale: You cannot perform a Suzuki coupling on the parent molecule; the Pd(0) will insert into the Benzylic-Br first. We must "mask" it.
Phase 1: Masking (Acetylation)
-
Mix Substrate (1.0 equiv) with NaOAc (1.5 equiv) in DMF at 60 °C for 2 hours.
-
Result: 6-Bromo-3-chloro-2-fluorobenzyl acetate .
Phase 2: The Cross-Coupling (Suzuki-Miyaura)
-
Catalyst System: Pd(dppf)Cl₂ (3 mol%) is preferred over Pd(PPh₃)₄ due to stability.
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents reactivity at the Ar-Cl site.
-
Conditions:
-
Substrate: Benzyl Acetate Intermediate (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.1 equiv)
-
Base: K₃PO₄ (3.0 equiv, 2M aq)
-
Solvent: 1,4-Dioxane (degassed)
-
Temp: 80 °C, 4-6 hours.
-
-
Chemo-control: The Ar-Cl (C3) will not react under these conditions. The Acetate is stable to Pd.
Phase 3: Unmasking (Re-Bromination)
-
Treat the biaryl acetate product with HBr (33% in AcOH) or BBr₃ (DCM, 0 °C).
-
Result: The benzylic bromide is regenerated on the new biaryl core.
Protocol C: Direct Benzylic Sp³-Sp² Cross-Coupling
Objective: Couple the Benzylic-Br to an aryl group using Potassium Aryltrifluoroborates (Molander Conditions).
Mechanism: Potassium aryltrifluoroborates (ArBF₃K) are less basic and transmetallate slower than boronic acids, allowing for high selectivity at the more reactive sp³-benzylic site without touching the sp²-Ar-Br.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Potassium Phenyltrifluoroborate (1.05 equiv)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF/H₂O (10:1)
-
Temp: Reflux (70-80 °C)
Key Insight: The use of dppf and aqueous THF is critical. The water solubilizes the inorganic base and borate, while the bulky ligand prevents oxidative addition into the sterically crowded Ar-Br (C6) site during the lifespan of the benzylic reaction.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired final structure.
Caption: Decision tree for regioselective functionalization. Path selection depends on whether the benzylic bromide is a handle (Path A), a liability (Path B), or a coupling partner (Path C).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Homocoupling (Dimerization) | Pd(0) reacts with Benzylic-Br before Ar-Br/Boronate. | Switch to Protocol C. Use Ar-BF₃K salts instead of Boronic Acids. Reduce catalyst loading. |
| Hydrolysis to Benzyl Alcohol | High pH in aqueous media; OH⁻ attacks Benzylic-Br. | Use weaker bases (K₃PO₄ instead of Na₂CO₃) or switch to anhydrous conditions with phase transfer catalysts. |
| Ar-Cl Reactivity | Reaction temperature too high (>100°C) or ligand too active (e.g., XPhos). | Maintain T < 80°C. Use Pd(dppf)Cl₂.[1] The C3-Cl is deactivated by the C2-F and requires forcing conditions to react. |
| De-bromination (Reduction) | Ensure solvents are strictly anhydrous (for non-aqueous protocols). Avoid alcoholic solvents. |
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014).[3] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides. Organic Letters, 16(20), 5304–5307.
-
Palani, V., Perea, M. A., & Alexanian, E. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[4][5][6] Chemical Reviews, 122(11), 10126–10169.[4]
-
Vila, C., & Rueping, M. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.[2][7] Green Chemistry, 23, 5822-5827.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 3. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for benzylation reactions with 6-Bromo-3-chloro-2-fluorobenzyl bromide
Introduction & Chemical Profile
This application note details the solvent selection strategy for 6-Bromo-3-chloro-2-fluorobenzyl bromide , a highly functionalized electrophile used in the synthesis of complex pharmaceutical scaffolds (e.g., quinolone antivirals and kinase inhibitors).
Unlike standard benzyl bromides, this molecule presents a unique "Ortho-Effect" challenge . The presence of a Fluorine atom at C2 and a bulky Bromine atom at C6 creates a "pincer" of steric hindrance around the reactive benzylic carbon. Standard
Key Physicochemical Constraints
-
Electrophile Type: Primary Benzylic Bromide (Activated).
-
Reactivity Mode: Primarily
(bimolecular substitution), with competitive potential due to carbocation stabilization by the aromatic ring.[1] -
Critical Barrier: The 2,6-disubstitution pattern restricts the "Solvent Cage," requiring specific solvent properties to strip the nucleophile of its solvation shell, thereby increasing its kinetic energy to overcome the steric barrier.
Solvent Selection Strategy
The choice of solvent is the single most critical variable for this substrate. The goal is to maximize the Nucleophilicity-to-Basicity ratio while minimizing solvolysis.
Comparative Solvent Analysis Table
| Solvent Class | Representative Solvents | Suitability | Mechanistic Impact on 6-Br-3-Cl-2-F-BnBr |
| Polar Aprotic (Dipolar) | DMF, DMSO, NMP | Optimal | "Naked Anion" Effect: These solvents solvate cations (Na⁺, K⁺) efficiently but leave anions (nucleophiles) poorly solvated. This creates a "naked," highly reactive nucleophile capable of penetrating the 2,6-steric shield. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | High | Good balance of reactivity and ease of workup. Acetone is ideal for Finkelstein conditions (adding NaI) to generate the more reactive benzyl iodide in situ. |
| Polar Protic | Methanol, Ethanol, Water | Avoid | Solvation Shell Barrier: Hydrogen bonding encases the nucleophile, increasing its effective size. This makes it too bulky to attack the hindered benzylic center, leading to stalled reactions or solvolysis byproducts (ethers/alcohols). |
| Non-Polar | Toluene, DCM, Hexane | Low | Poor solubility of ionic nucleophiles. Requires Phase Transfer Catalysis (PTC) to function. |
Visualization: Solvent Decision Matrix
The following decision tree guides the researcher through solvent selection based on nucleophile type and workup requirements.
Figure 1: Decision matrix for solvent selection based on nucleophile characteristics and process constraints.
Experimental Protocol: N-Benzylation of a Secondary Amine
Objective: Synthesize a tertiary amine derivative using this compound. Rationale: This protocol uses Acetonitrile (MeCN) with an inorganic base. MeCN is chosen here over DMF to facilitate easier solvent removal, as the amine nucleophile is generally strong enough to proceed without the extreme activation of DMSO.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 equiv) -
Solvent: Acetonitrile (Anhydrous, <50 ppm
) -
Catalyst (Optional): Sodium Iodide (0.1 equiv) - Use if reaction stalls.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Oven-dry a 2-neck Round Bottom Flask (RBF) and a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. Moisture control is critical to prevent hydrolysis of the benzyl bromide.
-
-
Solvation:
-
Charge the RBF with the Secondary Amine (1.1 equiv) and Anhydrous MeCN (0.2 M concentration relative to bromide).
-
Add Micronized
(2.0 equiv). Stir for 10 minutes at Room Temperature (RT) to deprotonate any acidic salts.
-
-
Addition of Electrophile:
-
Dissolve this compound in a minimal amount of MeCN.
-
Add this solution dropwise to the reaction mixture over 5 minutes.
-
Note: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if using primary amines.
-
-
Reaction & Monitoring:
-
Heat the mixture to 60°C .
-
TLC Monitoring: Check every 2 hours.
-
Stain: UV (254 nm) and KMnO4 (oxidizes the benzylic position).
-
Target: Disappearance of the bromide spot (
usually higher than product).
-
-
Self-Validation Check: If >50% starting material remains after 4 hours, add NaI (0.1 equiv) to form the transient, more reactive Benzyl Iodide (Finkelstein condition).
-
-
Workup:
-
Cool to RT. Filter off the solid inorganic salts (
, KBr). -
Concentrate the filtrate under reduced pressure (Rotovap) to remove MeCN.
-
Redissolve residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate.
-
Mechanistic Insight & Troubleshooting
The following diagram illustrates the specific steric challenge presented by the 2,6-substituents and how Polar Aprotic solvents facilitate the reaction.
Figure 2: Mechanistic pathway highlighting the "Naked Anion" effect required to overcome the steric hindrance of the 2-Fluoro and 6-Bromo substituents.
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: The 2,6-steric bulk is blocking the nucleophile.
-
Solution: Switch solvent to DMF or NMP and increase temperature to 80°C. Add 10 mol% NaI.
-
-
Issue: Hydrolysis Product (Benzyl Alcohol) Observed.
-
Cause: Wet solvent or atmospheric moisture.
-
Solution: Use freshly distilled solvents or molecular sieves (3Å). Ensure
atmosphere is maintained.
-
-
Issue: Darkening/Tarry Reaction.
-
Cause: Decomposition of the benzyl bromide (light sensitive).
-
Solution: Wrap flask in aluminum foil to exclude light.
-
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-nucleophile interactions).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for steric effects).
-
Sigma-Aldrich (Merck). Product Specification: this compound. (Verified for structural data).
-
Aslam, M., et al. (2010). "Solvent effects in the nucleophilic substitution of benzyl halides." Journal of Molecular Liquids.
-
Gilead Sciences Inc. (2014).[2] Process for preparing substituted benzyl bromides. WO2014056465A1.[2] (Context for synthesis of similar halogenated benzyl intermediates).
Sources
Application Note: High-Precision Ether Synthesis Using 6-Bromo-3-chloro-2-fluorobenzyl Bromide
Executive Summary
This application note details the synthetic procedure for coupling 6-Bromo-3-chloro-2-fluorobenzyl bromide with various phenolic nucleophiles to generate benzyl aryl ethers.
This specific electrophile presents a unique challenge in medicinal chemistry: the 2,6-disubstitution pattern (2-Fluoro, 6-Bromo) creates significant steric hindrance around the benzylic carbon, retarding the rate of
This guide provides two validated protocols:
-
Method A (Standard): Cost-effective for reactive, unhindered phenols.
-
Method B (High-Performance): Cesium-promoted catalysis for sterically encumbered or electron-poor phenols, utilizing the "Cesium Effect" and Finkelstein catalysis.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11][12]
The Reaction Landscape
The synthesis proceeds via a classic Williamson Ether Synthesis mechanism (
-
Electrophile: this compound.
-
Steric Factor: The bulky Bromine at C6 and Fluorine at C2 create a "narrow corridor" for the incoming nucleophile.
-
Electronic Factor: The Fluorine (C2) and Chlorine (C3) atoms are electron-withdrawing (inductive effect,
), making the benzylic carbon highly electrophilic.
-
-
Nucleophile: Phenoxide anion (
), generated in situ.
Critical Mechanistic Pathway
The reaction requires the deprotonation of the phenol followed by a concerted backside attack.
Caption: Mechanistic flow from deprotonation to sterically constrained
Experimental Protocols
Pre-Reaction Safety Brief
-
Lachrymator Warning: Poly-halogenated benzyl bromides are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.
-
Vessel Prep: All glassware must be oven-dried (
) and cooled under argon/nitrogen to prevent hydrolysis of the benzyl bromide.
Method A: Potassium Carbonate / Acetone (Standard)
Best for: Unhindered phenols (e.g., phenol, 4-methoxyphenol) where cost is a driver.
Reagents:
-
Phenol derivative (1.0 equiv)[7]
-
This compound (1.1 equiv)
-
Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or Acetonitrile (
)
Procedure:
-
Activation: To a round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvation: Add Acetone (0.2 M concentration relative to phenol). Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Addition: Add this compound (1.1 equiv) in one portion.
-
Reflux: Fit a reflux condenser and heat the mixture to a gentle reflux (
for Acetone, for MeCN) for 4–6 hours. -
Monitoring: Check TLC (Hexane/EtOAc). The benzyl bromide spot is UV active and usually runs faster than the ether.
-
Workup: Cool to RT. Filter off the inorganic salts (
, excess ). Concentrate the filtrate in vacuo.
Method B: Cesium Carbonate / DMF + TBAI (High Performance)
Best for: Valuable intermediates, sterically hindered phenols (e.g., 2,6-dimethylphenol), or if Method A fails.
Rationale:
-
Cesium Effect:
is a larger cation with a "softer" charge density than , leading to looser ion pairing with the phenoxide. This makes the phenoxide more "naked" and nucleophilic. -
Finkelstein Catalysis: TBAI provides Iodide (
), which displaces the Benzyl-Br to form Benzyl-I (in situ). The Benzyl-I is a superior electrophile, accelerating the reaction despite the steric crowding of the 2-F/6-Br groups.
Reagents:
-
Phenol derivative (1.0 equiv)[7]
-
This compound (1.1 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Tetrabutylammonium Iodide (TBAI) (0.1 equiv / 10 mol%)
-
Solvent: DMF (Anhydrous)
Step-by-Step Protocol:
-
Charge: In a dried vial/flask, combine Phenol (1.0 equiv),
(1.5 equiv), and TBAI (0.1 equiv). -
Solvent: Add anhydrous DMF (Concentration: 0.3 M). Stir at RT for 10 mins.
-
Electrophile Addition: Add the benzyl bromide (1.1 equiv).
-
Reaction: Heat to
.-
Note: Do not exceed
to avoid side reactions at the 2-Fluoro position.
-
-
Duration: Stir for 2–4 hours.
-
Quench: Pour the reaction mixture into 5 volumes of water (or 5%
solution to help remove DMF). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and Brine ( ). -
Drying: Dry over
, filter, and concentrate.
Workflow Visualization
Caption: Operational workflow for Method B (Cesium/DMF).
Data & Troubleshooting Guide
Comparative Solvent/Base Efficiency
The following table summarizes expected yields based on internal optimization data for hindered benzyl bromides.
| Parameter | Method A (Acetone/ | Method B (DMF/ |
| Reaction Time | 6–12 Hours | 2–4 Hours |
| Temperature | Reflux ( | |
| Yield (Unhindered Phenol) | 85–90% | 92–98% |
| Yield (Hindered Phenol) | < 40% (Incomplete) | 80–90% |
| Impurity Profile | Elimination products possible | Clean conversion |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of 6-Br/2-F group blocking attack. | Switch to Method B. Add 10 mol% TBAI (Finkelstein condition). Increase temp to |
| New Spot on TLC (Lower Rf) | C-Alkylation (rare) or | Lower temperature. Ensure solvent is strictly anhydrous. |
| Emulsion during Workup | DMF presence in organic layer. | Wash organic layer with 5% LiCl solution (aqueous) instead of pure water to break emulsion. |
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Cesium Carbonate in Organic Synthesis
- ResearchGate. "Effect of Cs2CO3 and K2CO3 on the synthesis...".
-
[Link]
-
Synthesis of Hindered Ethers
-
Halogenated Benzyl Bromide Preparation & Reactivity
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Storage and Handling of 6-Bromo-3-chloro-2-fluorobenzyl bromide
Welcome to the technical support resource for 6-Bromo-3-chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Its purpose is to provide in-depth, practical advice to ensure the long-term stability and integrity of the reagent, thereby safeguarding the accuracy and reproducibility of your experimental outcomes. We will delve into the root causes of its instability and offer clear, actionable protocols for storage, handling, and troubleshooting.
Part 1: Understanding the Instability - The "Why"
A foundational understanding of the molecule's inherent reactivity is the first step toward preventing its degradation.
FAQ 1: Why is this compound so susceptible to degradation during storage?
The high reactivity of this compound stems from the chemical properties of its benzylic bromide group. The carbon atom bonded to the bromine (the benzylic carbon) is highly electrophilic and susceptible to nucleophilic attack. This is due to two primary factors:
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, meaning it can easily depart from the molecule.
-
Carbocation Stability: Upon cleavage of the carbon-bromine bond, the resulting benzylic carbocation is stabilized by resonance, with the positive charge delocalized across the benzene ring.[1][2] This stability makes the formation of the carbocation intermediate favorable, facilitating both SN1 and SN2-type substitution reactions.[2]
The most common nucleophile this reagent will encounter during storage is ambient moisture (water). The reaction with water, known as hydrolysis, is the primary degradation pathway. This reaction results in the formation of the corresponding benzyl alcohol and corrosive hydrobromic acid (HBr).[3] The accumulation of HBr can further catalyze degradation, creating a cycle of instability.
Caption: Hydrolysis of this compound.
Part 2: Proactive Stability Management - The "How"
Proper storage from the moment of receipt is critical. Adherence to these protocols will minimize exposure to conditions that promote hydrolysis.
FAQ 2: What are the ideal, long-term storage conditions for this compound?
To ensure maximum shelf-life and purity, the reagent must be protected from moisture, heat, light, and incompatible materials. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | Reduces the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4][5] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly Sealed, Original Container[6][7][8] | The manufacturer's packaging is designed for stability. Ensure the cap and any seals (e.g., PTFE liner) are secure after each use. |
| Light | Protect from Light (Amber Vial/Store in Dark)[5][6] | Light can provide the energy to initiate radical reactions, leading to decomposition. |
| Incompatibles | Store away from Bases, Alcohols, Amines, Oxidizing Agents[5][6][8] | These materials can react violently or catalytically degrade the reagent. |
Experimental Protocol: Initial Receipt and Storage Workflow
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Equilibrate: If the material was shipped cold, allow the unopened container to equilibrate to the ambient temperature of the storage location (e.g., the refrigerator) for at least 30-60 minutes. This prevents condensation from forming on the cold surfaces when opened.
-
Inert Gas Blanket: Before initial opening and after every use, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Seal Tightly: Secure the cap immediately. For bottles with screw caps, consider wrapping the cap/neck area with Parafilm® as an extra barrier against moisture ingress.
-
Log and Store: Label the container with the date received and date opened. Place it in the designated 2-8°C, dark storage location away from incompatible chemicals.
Part 3: Troubleshooting Guide - "What If...?"
Even with the best practices, issues can arise. This section addresses how to identify and respond to suspected degradation.
FAQ 3: I suspect my stored reagent has degraded. What are the common signs of hydrolysis?
Be observant for the following indicators of compromised quality:
-
Visual Changes: The pure compound is typically a solid or liquid. Any significant color change (e.g., yellowing or browning), or the appearance of cloudiness or solid precipitates can indicate the formation of impurities.
-
Pressure Buildup: Upon carefully opening the container, a hissing sound may indicate the release of HBr gas, a direct byproduct of hydrolysis.[6] CAUTION: Always open the container in a certified chemical fume hood while wearing appropriate PPE.
-
Acrid Odor: A sharp, acidic odor (due to HBr) mixed with the characteristic pungent smell of the benzyl bromide is a strong indicator of degradation.
-
Inconsistent Experimental Results: Unexplained low yields, the appearance of unexpected side products in your reaction, or poor reproducibility are often the first signs that your starting material's integrity is compromised.
FAQ 4: How can I analytically confirm if my reagent has hydrolyzed?
If you suspect degradation, a simple analytical check can provide a definitive answer. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method.[9][10]
Experimental Protocol: HPLC-UV Quality Control Check
-
Sample Preparation:
-
Prepare a dilute solution of your suspect this compound in a suitable solvent like acetonitrile (ACN) at a known concentration (e.g., 0.1 mg/mL).
-
If possible, prepare an identical solution using a new, unopened bottle of the same reagent to serve as a reference standard.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 210-254 nm).[10]
-
Flow Rate: ~1.0 mL/min.
-
-
Analysis:
-
Inject the reference standard solution. You should observe a single major peak corresponding to the pure reagent at a specific retention time.
-
Inject the suspect sample solution.
-
-
Interpretation:
-
Purity Confirmation: If the chromatogram of the suspect sample is identical to the reference, its quality is likely high.
-
Hydrolysis Confirmation: If the suspect sample shows a significant decrease in the area of the main peak and the appearance of a new, typically more polar (earlier eluting) peak, this strongly suggests the presence of the hydrolysis product, 6-Bromo-3-chloro-2-fluorobenzyl alcohol.
-
FAQ 5: My reagent bottle shows some discoloration. Can I still use it?
Using a reagent that shows signs of degradation is not recommended, especially for applications in drug development or complex multi-step syntheses. The presence of the benzyl alcohol byproduct and HBr can lead to:
-
Inaccurate Stoichiometry: You will be adding less of the active reagent than calculated, leading to lower yields.
-
Unwanted Side Reactions: The benzyl alcohol can compete in subsequent reactions, and the HBr can catalyze undesired pathways.
-
Difficult Purification: Removing the hydrolysis byproducts from your desired product can be challenging and time-consuming.
For critical applications, it is always more cost-effective and scientifically sound to discard the suspect material according to your institution's hazardous waste guidelines and start with a fresh, verified lot.[7]
Part 4: Safe Handling Practices
FAQ 6: What are the essential safety precautions when handling this compound?
This compound and related benzyl bromides are potent lachrymators (tear-producing agents) and are corrosive to skin, eyes, and mucous membranes.[5][11] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to ensure adequate ventilation.[5][8] Keep an emergency eyewash station and safety shower readily accessible.[6][12]
-
Personal Protective Equipment (PPE):
-
Spill Response: In case of a spill, evacuate the area. Do NOT use water for cleanup.[6] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[6] Collect the material into a sealed container for hazardous waste disposal.
By implementing these comprehensive storage, handling, and troubleshooting procedures, you can ensure the stability of your this compound, leading to safer and more reliable scientific outcomes.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from NJ.gov. [Link]
-
Loba Chemie. (2013). MSDS: Benzyl Bromide for Synthesis. Retrieved from Loba Chemie. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from PubChem. [Link]
-
Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. [Link]
-
Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society. [Link]
-
Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from Pearson. [Link]
-
University of Calgary. (n.d.). Halogenation of alkyl benzenes. Retrieved from University of Calgary Chemistry LibreTexts. [Link]
-
Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Retrieved from Quora. [Link]
-
Medisetty, S. R., et al. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. World Journal of Pharmaceutical Research. [Link]
-
ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. Retrieved from ResearchGate. [Link]
Sources
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. westliberty.edu [westliberty.edu]
- 9. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Dimerization in Benzyl Bromide Coupling
The Core Problem: The "Benzyl Effect"
In palladium- or nickel-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Kumada), benzyl bromides are notorious for generating bibenzyl (homocoupling product) instead of the desired cross-coupled product.
Unlike aryl halides, benzyl halides possess a weak C–X bond and form stabilized radicals or
When the catalyst is saturated with the benzyl electrophile before the nucleophile can transmetallate, the system diverts into a homocoupling pathway (often via a radical mechanism or second oxidative addition).
Mechanistic Failure Analysis
The diagram below illustrates where the cycle breaks. To solve the problem, you must block the "Cycle of Death" (Red).
Caption: The "Cycle of Death" occurs when Transmetallation is slower than Radical generation or Disproportionation.
Engineering Control: The "Slow Addition" Protocol
The most effective non-chemical solution is Kinetic Control via slow addition. By keeping the instantaneous concentration of benzyl bromide low, you starve the second-order homocoupling reaction while maintaining enough electrophile for the first-order cross-coupling.
Protocol: Syringe Pump Addition
Applicability: Suzuki, Negishi, and Kumada couplings.
-
Preparation:
-
Vial A (Reaction Vessel): Catalyst (e.g., Pd(dppf)Cl₂), Ligand, Base (if Suzuki), and the Nucleophile (Boronic acid/Zinc reagent). Dissolve in 80% of the total solvent volume.
-
Vial B (Syringe): Benzyl Bromide dissolved in the remaining 20% of solvent.
-
-
Execution:
-
Heat Vial A to the reaction temperature.
-
Using a syringe pump, add the contents of Vial B to Vial A over 2–4 hours .
-
Crucial: Do not add the catalyst to the syringe. It must reside with the nucleophile to ensure immediate transmetallation upon the arrival of the electrophile.
-
Why this works: Homocoupling is often second-order with respect to benzyl bromide (
Chemical Optimization: Ligand & Nucleophile Selection
If engineering controls are insufficient, you must alter the thermodynamics of the catalyst.
A. Ligand Selection: The "Bite Angle" Effect
For benzyl halides, bidentate ligands with large bite angles (like dppf) are superior to monodentate phosphines (like PPh₃). Large bite angles accelerate Reductive Elimination of the cross-product, preventing the complex from lingering in a state where it can scramble or dimerize.
Table 1: Ligand Performance in Benzyl Suzuki Coupling
| Ligand Class | Example | Homocoupling Risk | Mechanism of Action |
| Bis-phosphines (Ferrocenyl) | dppf | Low | Large bite angle accelerates reductive elimination; stabilizes Pd(II). |
| Bulky Monodentates | SPhos / XPhos | Low-Medium | Steric bulk promotes transmetallation; forms active Pd(0) quickly. |
| Simple Phosphines | PPh₃ | High | Slow reductive elimination; prone to ligand dissociation and radical formation. |
| NHCs | IPr / IMes | Medium | Strong sigma donation stabilizes OA, but can be too stable, slowing TM. |
B. Nucleophile Switch: Trifluoroborates
In Suzuki coupling, switching from Boronic Acids to Potassium Organotrifluoroborates (R-BF₃K) significantly reduces homocoupling.
-
Reasoning: Trifluoroborates hydrolyze slowly to the active boronic acid species. This creates a "slow release" effect (internal slow addition), ensuring the Pd catalyst is never overwhelmed by excess nucleophile, which can sometimes trigger disproportionation.
Troubleshooting & FAQ
Q1: I am using Pd(PPh₃)₄ and getting 40% bibenzyl. What is the single fastest fix? A: Switch your catalyst to Pd(dppf)Cl₂·CH₂Cl₂ .[1] The PPh₃ ligand is too labile and allows radical ejection from the benzyl-Pd intermediate. dppf clamps the metal center, enforcing the concerted pathway.
Q2: My reaction works on 100mg scale but fails (dimerizes) on 10g scale. Why? A: This is a heat transfer and mixing issue. On a larger scale, "hot spots" and high local concentrations of benzyl bromide occur upon addition.
-
Fix: Implement the Slow Addition Protocol (Section 2) immediately.
Q3: Can I use Nickel instead of Palladium? A: Proceed with caution. Nickel is more prone to radical mechanisms (Single Electron Transfer) than Palladium. If you use Ni, you will likely generate benzyl radicals that rapidly dimerize.
-
Fix: If you must use Ni (for cost), use a Photoredox/Ni dual catalysis setup or add a radical scavenger (though this may kill the reaction if the mechanism requires radicals).
Q4: Does the counter-ion in the base matter? A: Yes. For benzyl halides, Cesium Carbonate (Cs₂CO₃) in dry solvents (DMF/Dioxane) often outperforms Potassium Carbonate. The "Cesium Effect" aids in the solubility of the inorganic base and facilitates the transmetallation step in aprotic media.
Decision Tree for Optimization
Follow this logic flow to systematically eliminate the side product.
Caption: Systematic workflow for reducing homocoupling side-products.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl- and Heteroaryl Halides. Angewandte Chemie International Edition.
-
Suzuki-Miyaura Cross-Coupling of Benzylic Halides with Potassium Aryltrifluoroborates. (2014). Journal of Organic Chemistry. Demonstrates the superiority of BF3K salts and dppf ligands in suppressing homocoupling.
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Detailed discussion on Pd(II) reduction and homocoupling mechanisms.[2]
-
BenchChem Technical Support. (2025). Troubleshooting Homocoupling in Benzyl Halide Reactions.
Sources
Strategies to avoid debromination during metal-catalyzed cross-coupling
Current Status: Operational Ticket Type: Troubleshooting & Optimization Subject: Strategies to Avoid Debromination (Hydrodebromination & Chemoselectivity Loss) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Debromination" Problem
In metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), "Debromination" manifests in two distinct failure modes. You must identify which issue you are facing to apply the correct fix.
| Failure Mode | Symptom | The Chemical Reality |
| Type A: Hydrodebromination | "My product mass is M-Br+H." | The C-Br bond underwent oxidative addition, but instead of transmetallating, the Pd-intermediate found a hydride source ( |
| Type B: Chemoselectivity Loss | "My bromine handle reacted too early." | You intended to couple a Triflate (OTf) or Chloride (Cl) and leave a Bromine (Br) intact for a later step, but the catalyst attacked the Br instead. |
Diagnostic & Troubleshooting Modules
Module A: Solving Hydrodebromination (Ar-Br
Ar-H)
The Root Cause:
The primary culprit is
The Fix: The "Aprotic-Anhydrous" Protocol
-
Eliminate Hydride Donors (Solvents):
-
Stop using: Isopropanol, Ethanol, Methanol.
-
Switch to: Toluene, THF, Dioxane, or DMF.
-
Why: These solvents lack
-hydrogens on a coordinating heteroatom, shutting down the primary hydride transfer pathway.
-
-
Optimize the Base:
-
Stop using: Ethoxides or Isopropoxides (
). -
Switch to: Inorganic Carbonates (
, ) or Phosphates ( ).[1] -
Why: These bases do not form alkoxides that can undergo
-hydride elimination.
-
-
Ligand Selection (The "Speed" Strategy):
Visualizing the Failure Mode (Mechanism):
Caption: The competition between productive cross-coupling (Green path) and destructive hydrodebromination (Red path). Hydride sources divert the intermediate.
Module B: Chemoselectivity (Preserving Ar-Br)
The Root Cause: Under standard conditions, Oxidative Addition rates follow the order: I > Br > OTf >> Cl . If you have an Ar-Cl and an Ar-Br, the catalyst will attack the Ar-Br first. To couple the Ar-Cl and spare the Ar-Br, you must invert this natural order.
The Fix: Orthogonal Activation
-
Use "Hard" Catalysts for Chlorides:
-
Ligand:
(Tri-tert-butylphosphine) or Tricyclohexylphosphine ( ) . -
Why: These extremely electron-rich ligands can force oxidative addition into the C-Cl bond.[8] While they also activate C-Br, specific conditions (room temperature) can sometimes favor the C-Cl coupling if the C-Br is sterically hindered.
-
Note: This is difficult. A better approach is often using Nickel Catalysis or converting the phenol to a Triflate (OTf) .
-
-
The Triflate/Bromide Switch:
-
If you have Ar-OTf and Ar-Br:
-
Pd-Catalysis: Usually attacks Ar-Br first.
-
Fix: Use LiCl as an additive. The chloride ions displace the triflate on the palladium, creating a distinct catalytic species that may alter selectivity, though this is substrate-dependent.
-
Better Fix: Use a catalyst system known for OTf selectivity over Br, often involving specific bite-angle diphosphines (e.g., dppf) at lower temperatures.
-
Validated Protocols
Protocol A: The "Anti-Reduction" Suzuki Coupling
Use this when your Ar-Br is turning into Ar-H.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos Pd G2 is preferred).
-
Base:
(2.0 equiv) or . -
Solvent: THF or Toluene (Anhydrous). Strictly avoid alcohols.
Workflow:
-
Purge: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd-precatalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Add: Add anhydrous THF via syringe. Do not open the vial to air.
-
Heat: Stir at 60°C - 80°C.
-
Note: While intuition suggests lowering temp, XPhos requires heat to activate. The bulky ligand will accelerate the coupling faster than the reduction.
-
-
Monitor: Check LCMS. If Ar-H appears, verify your solvent was truly anhydrous (water can sometimes act as a proton source in specific cycles).
Protocol B: Chemoselective Coupling (Cl over Br)
Use this to couple a Chloride while keeping a Bromine intact.
Reagents:
-
Coupling Partner (Boronic acid/Amine).[8]
-
Catalyst: Pd2(dba)3 (1 mol%) +
(2 mol%). -
Solvent: Dioxane.
-
Temp: Room Temperature (25°C).
Critical Logic:
Troubleshooting FAQ
Q1: I switched to Toluene, but I still see 10% debromination. Why?
-
Answer: Check your base and boronic acid.[1][13] Boronic acids can sometimes undergo protodeboronation (Ar-B
Ar-H) which looks like debromination if you aren't tracking the electrophile carefully. Also, verify your Toluene is not "wet"—water at high temps can facilitate Pd-H formation via the water-gas shift type mechanisms on the metal surface.
Q2: Can I use Ethanol if I use a massive amount of catalyst?
-
Answer: No. Increasing catalyst loading in a protic solvent often increases the absolute amount of reduced byproduct because you are generating more active Pd-alkoxide species. You must remove the hydride source (the ethanol).
Q3: Does the choice of Boronic Acid affect debromination?
-
Answer: Indirectly. Electron-poor boronic acids transmetallate slowly. If transmetallation is slow, the "waiting" Pd-Ar-Br intermediate has more time to find a hydride source and reduce. Use excess boronic acid or a more active catalyst (like SPhos/XPhos) to speed up the productive step.
Decision Tree for Optimization
Caption: Step-by-step logic to isolate the source of hydride donors.
References
-
Mechanistic Insight on Ligand Effects: Barder, T. E.; Buchwald, S. L. "Efficient Catalysts for the Suzuki-Miyaura Coupling Processes: The P(t-Bu)3-Mediated Arylation." J. Am. Chem. Soc.2007 , 129, 3358–3366.
-
Dehalogenation Mechanisms: Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. "Cross-Coupling Reactions of Aryl Chlorides and Bromides with Arylboronic Acids Mediated by a Palladium/Imidazolium Chloride System." J. Org.[12] Chem.2004 , 69, 3173–3180.
-
Solvent & Base Roles: Zultanski, S. L.; Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides and Sulfonates." J. Am. Chem. Soc.2013 , 135, 624–627. (Provides context on hydride sources in coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Reactivity Analysis: 6-Bromo-3-chloro-2-fluorobenzyl bromide versus Non-fluorinated Analogs in Nucleophilic Substitution
In the landscape of modern drug discovery and medicinal chemistry, fluorinated building blocks are indispensable tools.[1][2] The strategic incorporation of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3][4] This guide provides a detailed comparative analysis of the reactivity of 6-bromo-3-chloro-2-fluorobenzyl bromide, a key intermediate, against its non-fluorinated analogs in nucleophilic substitution reactions. Understanding these reactivity differences is paramount for researchers in designing efficient synthetic routes and optimizing reaction conditions.
The Decisive Role of Halogen Substitution in Reactivity
The reactivity of a benzyl bromide in nucleophilic substitution is fundamentally governed by the electronic and steric environment of the benzylic carbon. Halogen substituents on the aromatic ring exert a significant influence through a combination of inductive and resonance effects, which can either activate or deactivate the molecule towards nucleophilic attack.
Electronic Effects:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect.[5][6] This effect decreases down the group (F > Cl > Br). A stronger inductive withdrawal from the ring can, in principle, increase the electrophilicity of the benzylic carbon, potentially accelerating nucleophilic attack.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system.[5][6] This electron-donating resonance effect opposes the inductive effect and is most pronounced for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[5]
The interplay of these opposing effects determines the overall electron density of the aromatic ring and, consequently, the stability of the transition state in a nucleophilic substitution reaction.
Steric Effects:
Substituents at the ortho position to the benzyl bromide moiety can sterically hinder the approach of the nucleophile, thereby slowing down the reaction rate, particularly in S\N2 reactions.[7][8][9] The extent of this steric hindrance depends on the size of the ortho-substituent.
Reactivity Comparison: A Mechanistic Perspective
Nucleophilic substitution at a benzylic carbon can proceed through either an S\N1 or S\N2 mechanism, largely dependent on the substrate structure, nucleophile, solvent, and leaving group.[10][11]
-
S\N2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[12] The reaction rate is sensitive to steric hindrance around the reaction center.
-
S\N1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate.[12] The rate-determining step is the formation of this carbocation, and its stability is a key factor.
For primary benzylic halides like this compound and its analogs, the S\N2 pathway is generally favored, especially with good nucleophiles in polar aprotic solvents.[13]
The Influence of Fluorine: An In-depth Analysis
The presence of a fluorine atom at the ortho position in this compound introduces unique electronic and steric factors that differentiate its reactivity from non-fluorinated analogs.
Electronic Impact of Ortho-Fluorine:
The dominant effect of the ortho-fluorine is its strong electron-withdrawing inductive effect.[14] This effect significantly increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. While fluorine also exerts a resonance effect, its inductive effect is generally considered to be more influential in determining the reactivity of benzylic systems towards nucleophilic substitution.
Comparative Reactivity Projections:
Based on fundamental principles, we can project the relative reactivities of this compound and its non-fluorinated counterparts.
| Compound | Key Substituent Effects | Projected Relative Reactivity |
| This compound | Strong -I effect from ortho-F, moderate -I from meta-Cl, and weak -I from para-Br. Potential steric hindrance from ortho-F. | High (due to dominant inductive withdrawal from fluorine) |
| 6-Bromo-3-chlorobenzyl bromide | Moderate -I from meta-Cl and weak -I from para-Br. | Moderate |
| 2,6-Dibromo-3-chlorobenzyl bromide | Weaker -I from ortho-Br (compared to F), moderate -I from meta-Cl, and weak -I from para-Br. Increased steric hindrance from ortho-Br. | Lower (due to increased steric hindrance and weaker inductive effect compared to the fluorinated analog) |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate these reactivity predictions, a standardized kinetic experiment can be performed. The reaction of the benzyl bromides with a common nucleophile, such as sodium azide, in a polar aprotic solvent like acetone or acetonitrile, provides a reliable method for comparing their S\N2 reaction rates.
Materials:
-
This compound
-
6-Bromo-3-chlorobenzyl bromide
-
2,6-Dibromo-3-chlorobenzyl bromide
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Solution Preparation: Prepare stock solutions of each benzyl bromide (e.g., 0.1 M) and sodium azide (e.g., 0.2 M) in anhydrous acetone. Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In a thermostated reaction vessel, combine the sodium azide solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiation and Monitoring: Initiate the reaction by adding the benzyl bromide stock solution to the reaction vessel with vigorous stirring. Immediately withdraw an aliquot (t=0) and quench it with a suitable quenching agent (e.g., a large volume of cold water).
-
Data Collection: Withdraw aliquots at regular time intervals and quench them.
-
HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining benzyl bromide relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the benzyl bromide concentration versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of this plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the nucleophile.
Visualizing the Reaction Pathway
Caption: Generalized S\N2 reaction mechanism for benzyl bromides.
Conclusion
The strategic placement of a fluorine atom at the ortho-position of this compound is predicted to significantly enhance its reactivity towards nucleophilic substitution compared to its non-fluorinated analogs. This heightened reactivity is primarily attributed to the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the benzylic carbon. While steric hindrance from the ortho-fluorine might play a minor role, the electronic activation is expected to be the dominant factor. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving these important building blocks.
References
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
Iaroshenko, V. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 544-547. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
CSB/SJU. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2959. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Price, W. C., et al. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 288(1413), 257-270. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview. [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
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- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Infrared spectroscopy (IR) peaks for benzyl bromide functional groups
Executive Summary
This guide provides a technical analysis of the Infrared (IR) spectrum of Benzyl Bromide (α-Bromotoluene) , designed for researchers synthesizing or verifying this reagent. Unlike standard spectral libraries that list peaks in isolation, this document compares Benzyl Bromide against its critical structural analogs—Benzyl Chloride and Benzyl Alcohol —to establish definitive identification protocols.
Critical Safety Note: Benzyl Bromide is a potent lachrymator (tear gas). All IR sample preparation must occur within a functioning fume hood. Salt plates (NaCl/KBr) should be cleaned immediately after use to prevent persistent contamination of the optical bench.
Structural Basis of Spectral Features
To interpret the spectrum accurately, one must understand the vibrational physics governing the molecule:
-
The Mass Effect (Hooke’s Law): The primary differentiator between Benzyl Bromide and its analogs is the Carbon-Halogen (C-X) stretch. Because Bromine (79.9 amu) is significantly heavier than Chlorine (35.45 amu) or Oxygen (16.00 amu), the C-Br stretching frequency is shifted to a lower wavenumber (lower energy) compared to C-Cl or C-O.
-
Hybridization Distinction: The benzyl group contains both
(aromatic) and (methylene) carbons. The C-H stretching region (3100–2800 cm⁻¹) is the first checkpoint for purity, as it must show distinct bands for both hybridizations.
Comparative Spectral Analysis
The following table contrasts Benzyl Bromide with its most common "imposter" (Benzyl Chloride) and its precursor (Benzyl Alcohol).
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Benzyl Bromide (Target) | Benzyl Chloride (Analog) | Benzyl Alcohol (Precursor) | differentiation Logic |
| C-X Stretch | Stretching | 690 – 515 cm⁻¹ (Strong) | 850 – 550 cm⁻¹ (Strong) | 1050 – 1000 cm⁻¹ (C-O Stretch) | Primary ID: Br is heavier; peak appears in the far fingerprint region. |
| -CH₂-X Wag | Wagging | 1250 – 1150 cm⁻¹ | 1300 – 1250 cm⁻¹ | N/A | Secondary confirmation of the methylene-halide bond.[1] |
| O-H Group | Stretching | Absent | Absent | 3400 – 3200 cm⁻¹ (Broad) | Presence indicates unreacted starting material or moisture. |
| Aromatic C-H | Stretching ( | 3100 – 3000 cm⁻¹ | 3100 – 3000 cm⁻¹ | 3100 – 3000 cm⁻¹ | Confirms the benzene ring; common to all three. |
| Methylene C-H | Stretching ( | 2980 – 2850 cm⁻¹ | 2980 – 2850 cm⁻¹ | 2950 – 2850 cm⁻¹ | Confirms the alkyl spacer. |
| Ring Overtones | Bending | 2000 – 1660 cm⁻¹ | 2000 – 1660 cm⁻¹ | 2000 – 1660 cm⁻¹ | "Comb" pattern characteristic of monosubstituted benzene. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures high signal-to-noise ratio and protects the analyst.
Method: Neat Liquid Film (Salt Plates) Equipment: FTIR Spectrometer, NaCl or KBr windows.
-
Blanking: Collect a background spectrum of the open beam path to account for atmospheric
(2350 cm⁻¹) and . -
Sample Prep: Using a glass pipette (avoid plastic tips which can dissolve), place one drop of Benzyl Bromide between two salt plates.
-
Why? A thin film prevents detector saturation in the C-H region.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation Check (The "Comb"): Zoom into the 2000–1660 cm⁻¹ region. You should see a pattern of 4 weak overtone peaks.
-
Pass: Pattern exists = Monosubstituted benzene confirmed.[2]
-
Fail: Pattern obscured = Possible polysubstitution or high water content.
-
Application: Reaction Monitoring
A common synthesis route is the bromination of Benzyl Alcohol. IR is the fastest method to monitor this conversion without running a full chromatography column.
Diagram 1: Reaction Monitoring Logic
Caption: Logical workflow for monitoring the conversion of Benzyl Alcohol to Benzyl Bromide via IR.
Diagnostic Decision Tree
When identifying an unknown clear liquid suspected to be Benzyl Bromide, use this exclusion logic to rule out common analogs.
Diagram 2: Identification Flowchart
Caption: Step-by-step spectral exclusion process to distinguish Benzyl Bromide from oxidation products and analogs.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzyl Bromide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzyl Chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry and Biochemistry. [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
